Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is favored due to its operational simplicity and the availability of starting materials. The reaction conditions often involve the use of sodium hydride in a mixture of diethyl ether and dimethyl sulfoxide at room temperature .
Chemical Reactions Analysis
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials, such as organic dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:
Methyl 1-hydroxyindole-3-carboxylate: Known for its biological activities and used in similar research applications.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another pyrrole derivative with potent antiviral properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 1-(3-cyanophenyl)-4,6-dioxo-5-propyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4/c1-3-7-21-16(22)12-13(17(21)23)15(18(24)25-2)20-14(12)11-6-4-5-10(8-11)9-19/h4-6,8,12-15,20H,3,7H2,1-2H3 |
InChI Key |
DKELJNCSNPJSPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC(=C3)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.